molecular formula C18H17N3O3 B2582698 N-(2-cyanophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide CAS No. 2034295-23-1

N-(2-cyanophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide

Cat. No.: B2582698
CAS No.: 2034295-23-1
M. Wt: 323.352
InChI Key: ZQZPHNDECLZLBE-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the oxan-4-yloxy group: This step might involve nucleophilic substitution reactions where an appropriate oxan-4-yloxy precursor reacts with the pyridine intermediate.

    Attachment of the 2-cyanophenyl group: This can be done through coupling reactions, such as Suzuki or Heck coupling, using a 2-cyanophenyl halide and the pyridine intermediate.

    Formation of the carboxamide group: This step typically involves the reaction of the carboxylic acid derivative with an amine or ammonia under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as halides, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound might be studied for its biological activity, including potential therapeutic effects.

    Medicine: It could be investigated for its potential as a drug candidate for treating various diseases.

    Industry: The compound might find applications in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanophenyl)-6-(methoxy)pyridine-3-carboxamide
  • N-(2-cyanophenyl)-6-(ethoxy)pyridine-3-carboxamide
  • N-(2-cyanophenyl)-6-(propoxy)pyridine-3-carboxamide

Uniqueness

N-(2-cyanophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide might exhibit unique properties due to the presence of the oxan-4-yloxy group, which could influence its reactivity, solubility, and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(2-cyanophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c19-11-13-3-1-2-4-16(13)21-18(22)14-5-6-17(20-12-14)24-15-7-9-23-10-8-15/h1-6,12,15H,7-10H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZPHNDECLZLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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